molecular formula C20H24F3N3O3 B255456 MFCD03786320

MFCD03786320

Cat. No.: B255456
M. Wt: 411.4 g/mol
InChI Key: DAOULEHZLBPMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03786320 is a complex organic compound with a molecular formula of C20H24F3N3O3 This compound is notable for its unique structure, which includes a quinoline core, a morpholine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03786320 typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-trifluoromethylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-(4-morpholinyl)propylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

MFCD03786320 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

MFCD03786320 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD03786320 involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, while the trifluoromethyl group can increase its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD03786320 is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential for interaction with biological targets .

Properties

Molecular Formula

C20H24F3N3O3

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-(3-morpholin-4-ylpropylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C20H24F3N3O3/c1-2-29-19(27)15-13-25-18-14(5-3-6-16(18)20(21,22)23)17(15)24-7-4-8-26-9-11-28-12-10-26/h3,5-6,13H,2,4,7-12H2,1H3,(H,24,25)

InChI Key

DAOULEHZLBPMOR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F

Origin of Product

United States

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